1-Methyl-1H-indole-7-thiol
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Overview
Description
1-Methyl-1H-indole-7-thiol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-7-thiol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the reaction of 1-methylindole with sulfur-containing reagents to introduce the thiol group at the 7th position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding indole derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like Lewis acids.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1-Methyl-1H-indole-7-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-7-thiol involves its interaction with molecular targets through its thiol and indole functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The indole ring can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways .
Comparison with Similar Compounds
1-Methylindole: Lacks the thiol group, making it less reactive in certain chemical reactions.
7-Hydroxy-1-methylindole: Contains a hydroxyl group instead of a thiol, leading to different chemical and biological properties.
1-Methyl-1H-indole-3-carboxaldehyde: Features an aldehyde group at the 3rd position, altering its reactivity and applications
Uniqueness: 1-Methyl-1H-indole-7-thiol’s unique combination of a thiol and methyl group on the indole ring provides distinct reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific exploration .
Properties
IUPAC Name |
1-methylindole-7-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAXFZQURPCASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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